{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is a chemical compound with a unique structure that combines elements of thieno and pyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine typically involves the reaction of thieno[3,2-c]pyran derivatives with fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with specific enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound’s structure can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- {2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
- {2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
Uniqueness
The uniqueness of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10FNOS |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine |
InChI |
InChI=1S/C8H10FNOS/c9-8-3-5-6(4-10)11-2-1-7(5)12-8/h3,6H,1-2,4,10H2 |
InChI-Schlüssel |
SAADYZLXEVGUKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=C1SC(=C2)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.